1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5,6-dihydroxy-

Catalog No.
S12554995
CAS No.
222991-40-4
M.F
C13H10N2O6
M. Wt
290.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperid...

CAS Number

222991-40-4

Product Name

1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5,6-dihydroxy-

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5,6-dihydroxyisoindole-1,3-dione

Molecular Formula

C13H10N2O6

Molecular Weight

290.23 g/mol

InChI

InChI=1S/C13H10N2O6/c16-8-3-5-6(4-9(8)17)13(21)15(12(5)20)7-1-2-10(18)14-11(7)19/h3-4,7,16-17H,1-2H2,(H,14,18,19)

InChI Key

JBCNYDFXFUMCRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)O)O

1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5,6-dihydroxy- is a complex organic compound with the molecular formula C19H21N3O5C_{19}H_{21}N_{3}O_{5} and a molecular weight of approximately 371.39 g/mol. This compound features an isoindole framework, which is a bicyclic structure that includes a six-membered aromatic ring fused to a five-membered ring. The presence of multiple functional groups, including hydroxyl and carbonyl groups, contributes to its chemical reactivity and potential biological activity.

This compound is also known by several synonyms, such as 2-(2,6-dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione and has been identified with the CAS number 2229717-49-9 .

The chemical reactivity of 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5,6-dihydroxy- can be attributed to its functional groups. Notably:

  • Nucleophilic Substitution: The carbonyl groups in the isoindole structure can undergo nucleophilic attack by amines or alcohols.
  • Redox Reactions: The hydroxyl groups can participate in oxidation-reduction reactions.
  • Condensation Reactions: The compound may engage in condensation reactions with other carbonyl-containing compounds, leading to the formation of larger molecular structures.

These reactions are crucial for the synthesis of derivatives that may exhibit enhanced biological properties.

Research indicates that compounds related to isoindoles often exhibit significant biological activities. For instance:

  • Antioxidant Activity: Some derivatives have shown promising antioxidant properties, which are beneficial in combating oxidative stress in cells .
  • Antitumor Activity: Isoindole derivatives are being studied for their potential anticancer effects due to their ability to inhibit specific enzymes involved in tumor growth.
  • Neuroprotective Effects: Certain isoindole compounds have demonstrated neuroprotective properties by modulating neuroinflammatory pathways .

The specific biological activities of 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5,6-dihydroxy- warrant further investigation to fully elucidate its pharmacological potential.

Synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Starting materials such as phthalic anhydride can be reacted with piperidine derivatives under controlled conditions to form the isoindole core.
  • Functional Group Modification: Subsequent reactions can introduce hydroxyl and carbonyl groups through oxidation or substitution reactions.
  • Cyclization Processes: Cyclization may be employed to form the bicyclic structure characteristic of isoindoles.

Each method must be optimized for yield and purity to ensure the desired compound is obtained effectively.

The applications of 1H-Isoindole-1,3(2H)-dione are diverse and include:

  • Pharmaceutical Development: Due to its biological activity, this compound is explored as a lead structure for drug development targeting various diseases.
  • Chemical Probes: It serves as a chemical probe in biochemical studies to understand enzyme mechanisms or cellular pathways.
  • Material Science: Isoindole derivatives may find applications in materials science as components in organic electronics or sensors due to their unique electronic properties.

Interaction studies involving 1H-Isoindole-1,3(2H)-dione focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Studies have shown that certain derivatives inhibit enzymes such as Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2), which are relevant in neurodegenerative diseases and inflammation .
  • Receptor Binding: Investigations into receptor interactions reveal potential roles in modulating neurotransmitter systems.

These studies are essential for understanding how modifications to the molecular structure affect biological interactions.

Several compounds share structural similarities with 1H-Isoindole-1,3(2H)-dione. Here are some notable examples:

Compound NameMolecular FormulaBiological Activity
PhthalimideC8H5O2C_{8}H_{5}O_{2}Antioxidant properties; used in drug synthesis
LenalidomideC13H13N3O4C_{13}H_{13}N_{3}O_{4}Immunomodulatory effects; used in cancer therapy
PomalidomideC13H11N3O4C_{13}H_{11}N_{3}O_{4}Anticancer agent; inhibits tumor growth

Uniqueness

1H-Isoindole-1,3(2H)-dione stands out due to its specific combination of hydroxyl and piperidine functionalities that enhance its solubility and biological activity compared to simpler isoindole derivatives. This unique structural feature may lead to distinct pharmacokinetic profiles and therapeutic potentials not seen in related compounds.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

290.05388604 g/mol

Monoisotopic Mass

290.05388604 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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